2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
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Overview
Description
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in various fields of research and industry . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are diverse. For instance, aromatic amines, phenols, thiophenols, and alcohols can add to the double bond of this compound . Moreover, morpholine and piperidine add to the double bond when they are present in equivalent quantities, and the chlorine atom in the 2 position of the pyridine ring is also replaced when excess amine is present .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make it an important ingredient for the development of agrochemical and pharmaceutical compounds .Scientific Research Applications
Reactions with Nucleophilic Reagents
- The reaction of 2,3,5,6-tetrachloro-4-trifluoromethylthiopyridine with various nucleophilic reagents has been studied. It was found that the CF3S group is readily replaced under the action of O- and S-nucleophiles, leading to the synthesis of new derivatives of trichlorotrifluoromethylthiopyridine with nitrogen-containing substituents (Sipyagin et al., 1994).
Synthesis of Pesticides
- 2,3-Dichloro-5-trifluoromethyl pyridine, a similar derivative, is extensively used in synthesizing pesticides. Various processes for synthesizing this compound have been reviewed, valuing each process for its efficacy (Lu Xin-xin, 2006).
Electrocatalysis in Oxygen Reduction
- Fe(III)-meso-tetra(pyridyl)porphyrins, which involve pyridine derivatives, are electrocatalysts for reducing dioxygen in aqueous acidic solutions. The inward-pointing pyridinium groups influence proton delivery despite their distance from the iron center (Matson et al., 2012).
Synthesis of Functionalized Pyridines
- The reaction of pyridines with 4-(dimethylamino)-1-(2,3,5,6-tetrachloropyridin-4-yl)pyridinium chloride results in tris-pyridinio-substituted 3,5-dichloropyridines and other Cl-substituted pyridines (Schmidt et al., 2006).
Synthesis and Reactions of Azido-Pyridines
- The synthesis of various azido-pyridines, including 4-azido-2,3,5,6-tetrafluoropyridine, and their reactions at elevated temperatures, have been extensively studied. These reactions yield different substituted pyridines and demonstrate the versatility of azido-pyridines in synthetic chemistry (Banks & Sparkes, 1972).
Safety And Hazards
Future Directions
The demand for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .
properties
IUPAC Name |
2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXIQKLIHQOTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558240 |
Source
|
Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
CAS RN |
122599-19-3 |
Source
|
Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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